molecular formula C10H14O3 B13603682 2-(2-Hydroxypropan-2-yl)-6-methoxyphenol CAS No. 21022-76-4

2-(2-Hydroxypropan-2-yl)-6-methoxyphenol

Cat. No.: B13603682
CAS No.: 21022-76-4
M. Wt: 182.22 g/mol
InChI Key: HSHQWFGFPFYQEB-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropan-2-yl)-6-methoxyphenol is an organic compound with the molecular formula C10H14O3 It is a phenolic compound characterized by the presence of a hydroxy group, a methoxy group, and an isopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-yl)-6-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 2-methoxyphenol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield. The final product is often obtained through distillation and purification processes to meet the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-(2-Hydroxypropan-2-yl)-6-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)-6-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can scavenge reactive oxygen species, thereby exhibiting antioxidant properties. Additionally, it may interact with enzymes and receptors involved in inflammatory and microbial pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxypropan-2-yl)phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(2-Hydroxypropan-2-yl)-4-methoxyphenol: Similar structure but with different substitution patterns on the benzene ring.

    2-(2-Hydroxypropan-2-yl)-5-methylphenol: Contains a methyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness

2-(2-Hydroxypropan-2-yl)-6-methoxyphenol is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

21022-76-4

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)-6-methoxyphenol

InChI

InChI=1S/C10H14O3/c1-10(2,12)7-5-4-6-8(13-3)9(7)11/h4-6,11-12H,1-3H3

InChI Key

HSHQWFGFPFYQEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)OC)O)O

Origin of Product

United States

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